molecular formula C5H3F2IN2 B2563538 3,5-Difluoro-4-iodopyridin-2-amine CAS No. 1325215-07-3

3,5-Difluoro-4-iodopyridin-2-amine

Cat. No.: B2563538
CAS No.: 1325215-07-3
M. Wt: 255.994
InChI Key: XSDZAJUTINHKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-iodopyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3,5-difluoropyridine with iodine and an amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-iodopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include various oxidized forms of the compound.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

3,5-Difluoro-4-iodopyridin-2-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-iodopyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms enhances its reactivity and binding affinity to various biological targets. The compound can modulate biochemical pathways by interacting with enzymes, receptors, or nucleic acids, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 3,5-Difluoro-4-chloropyridin-2-amine
  • 3,5-Difluoro-4-bromopyridin-2-amine
  • 3,5-Difluoro-4-methylpyridin-2-amine

Comparison: 3,5-Difluoro-4-iodopyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and methyl analogs. The iodine atom enhances its suitability for coupling reactions and its potential as a radiolabeling agent .

Properties

IUPAC Name

3,5-difluoro-4-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDZAJUTINHKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (41 ml, 1.6 M solution in hexanes, 66 mmol) was added drop wise to a solution of 2-amino-3,5-difluoropyridine (3.4 g, 26 mmol) in THF (100 ml) at −78° C. The mixture was allowed to stir at that temperature for 1.5 hr, then a solution of iodine (20 g, 78 mmol) in THF (30 ml) was added. The mixture was stirred at −78° C. for 15 min, then it was allowed to warm to rt. Saturated aqueous sodium thiosulfate was added, and the mixture was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, and concentrated. The residue was purified by silica gel chromatography (0-25% ethyl acetate in hexanes eluant) to provide the title compound. MS m/z: 297.9 (M+MeCN+1).
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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